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Introduction

Nanodiscs are self-assembled, nanoscale phospholipid bilayers stabilized by a surrounding
belt of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs).[1] They
provide a native-like membrane environment for studying the structure and function of
membrane proteins and for various biophysical and biochemical applications.[2][3] The use of
functionalized phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-
maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC), allows for the covalent
attachment of molecules, including proteins with free cysteine residues, to the nanodisc
surface.[3] This feature is particularly valuable for applications requiring stable and oriented
protein immobilization, such as in drug delivery research and for single-molecule analysis.[3]

This document provides detailed application notes and protocols for the assembly of nanodiscs
incorporating 18:1 PE MCC and their subsequent conjugation with a cysteine-containing
protein.

Data Presentation
Table 1: Recommended Molar Ratios for Nanodisc
Assembly with MSP1D1
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Recommended Molar Ratio

Component L Notes

(Lipid:MSP)
DMPC 80:1 Optimal for DMPC lipids.[4]
POPC 65:1 Optimal for POPC lipids.[4]

Empirically determined for a
POPC:POPG (1:1) 50:1 - 60:1 membrane protein

reconstitution.[5]

E. coli Polar Lipids 60:1 Empirically determined.[6]
Brain Polar Lipids 65:1 Empirically determined.[6]
DPPC:DPPG:18:1 PE MCC 80'1 Based on similar lipid
(8:1:1) ' compositions.

Table 2: Typical Incubation Parameters for Nanodisc

Assembly

Parameter Value Notes

For POPC, assembly can be

- done at 4°C. For DMPC, room
Near the phase transition o
) temperature is suitable.[4] For
Incubation Temperature temperature (Tm) of the o
) o lipid mixtures, the Tm of the
primary lipid )
major component can be used.

[4]

Allows for the equilibration of

Incubation Time (Pre-detergent ] o ]
15 minutes to 1 hour lipids and MSP with the

removal)
detergent.[4][7]
Longer incubation may be
Incubation Time (Detergent needed for detergents with low
) . 2 to 18 hours . ) )
removal with Bio-Beads) critical micelle concentrations.

[7]
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Table 3: Characterization Parameters for Assembled

Nanodiscs
Technique Parameter Typical Value
Size Exclusion Elution Volume (Superdex 200 12 mL
~12m
Chromatography (SEC) 10/300 GL)
Flow Rate 0.5 mL/min
Dynamic Light Scattering Hydrodynamic Radius (Rh) for -
~5.5 nm

(DLS)

MSP1D1 nanodiscs

Polydispersity Index

< 0.3 for a homogenous

sample

Experimental Protocols
Protocol 1: Preparation of Lipid Stock with 18:1 PE MCC

This protocol describes the preparation of a mixed lipid film containing 18:1 PE MCC.

Materials:

e 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary phospholipid

18:1 PE MCC

Chloroform

Glass test tubes

Nitrogen gas stream

Vacuum desiccator

Procedure:

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) or other charged phospholipid

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/product/b12372510?utm_src=pdf-body
https://www.benchchem.com/product/b12372510?utm_src=pdf-body
https://www.benchchem.com/product/b12372510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

 Lipid Mixture Preparation: In a clean glass test tube, combine the desired phospholipids in
chloroform. For a starting point, a molar ratio of 80% DOPC, 10% DOPG, and 10% 18:1 PE
MCC can be used.

e Solvent Evaporation: Dry the lipid mixture to a thin film at the bottom of the tube using a
gentle stream of nitrogen gas.

o Complete Solvent Removal: Place the tube in a vacuum desiccator for at least 2 hours to
remove any residual chloroform. The dried lipid film should appear as a white, opaque layer.

Protocol 2: Nanodisc Assembly

This protocol details the self-assembly of nanodiscs from the prepared lipid film and Membrane
Scaffold Protein (MSP).

Materials:

e Dried lipid film (from Protocol 1)

» Nanodisc Assembly Buffer (e.g., 20 mM Tris-HCI, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)
e Sodium cholate stock solution (e.g., 100 mM in Nanodisc Assembly Buffer)
 Membrane Scaffold Protein (MSP1D1 is commonly used for ~10 nm nanodiscs)

e Bio-Beads SM-2 or equivalent adsorbent for detergent removal

 Orbital shaker

Procedure:

e Lipid Film Hydration:

o Add the sodium cholate stock solution to the dried lipid film to achieve a final lipid
concentration of approximately 50 mM and a cholate-to-lipid molar ratio of 2:1.

o Vortex the tube and sonicate in a water bath until the lipid film is completely dissolved and
the solution is clear. This is the working lipid-cholate mixture.
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o Assembly Reaction Mixture:

o In a new tube, combine the lipid-cholate mixture, MSP1D1 solution, and additional
Nanodisc Assembly Buffer. The final concentrations should be optimized, but a starting
point is a lipid-to-MSP1D1 molar ratio of 80:1.

o Ensure the final sodium cholate concentration is above its critical micelle concentration
(typically >14 mM).

e Incubation: Incubate the assembly mixture for 1 hour at a temperature near the phase
transition temperature of the primary lipid (e.g., room temperature for DMPC-based lipids,
4°C for POPC-based lipids) on an orbital shaker.[4]

o Detergent Removal:

o Add pre-washed Bio-Beads to the assembly mixture at a ratio of approximately 0.5-0.8 g
of beads per mL of the mixture.[7]

o Incubate on an orbital shaker for at least 4 hours (for POPC-based lipids) to overnight at
the appropriate temperature to facilitate detergent removal and nanodisc self-assembly.[7]

» Nanodisc Recovery: Carefully remove the supernatant containing the assembled nanodiscs
from the Bio-Beads.

Protocol 3: Protein Conjugation to 18:1 PE MCC
Nanodiscs

This protocol describes the covalent attachment of a cysteine-containing protein to the
maleimide-functionalized nanodiscs.

Materials:
o Assembled 18:1 PE MCC nanodiscs (from Protocol 2)

o Cysteine-containing protein of interest in a suitable buffer (ensure the buffer is free of
reducing agents like DTT or BME)
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e Quenching reagent (e.g., beta-mercaptoethanol or L-cysteine)
Procedure:
o Conjugation Reaction:

o Mix the assembled 18:1 PE MCC nanodiscs with the cysteine-containing protein. A 1:1
molar ratio of nanodiscs to protein is a good starting point.

o Incubate the reaction mixture overnight at 4°C with gentle agitation.

» Quenching: Add a molar excess of a quenching reagent (e.g., 10 mM final concentration of
beta-mercaptoethanol) to the reaction mixture to cap any unreacted maleimide groups.
Incubate for 1 hour at room temperature.

 Purification: Separate the protein-conjugated nanodiscs from unreacted protein and
guenching reagent using size exclusion chromatography (see Protocol 4).

Protocol 4: Characterization and Purification of
Nanodiscs

This protocol outlines the purification and characterization of the assembled and protein-
conjugated nanodiscs.

Materials:

Assembled or protein-conjugated nanodisc solution

Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200
10/300 GL)

SEC running buffer (e.g., Nanodisc Assembly Buffer)

Dynamic Light Scattering (DLS) instrument
Procedure:

¢ Size Exclusion Chromatography (SEC):
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o Equilibrate the SEC column with the running buffer.
o Inject the nanodisc sample onto the column.

o Monitor the elution profile at 280 nm. Assembled nanodiscs typically elute as a
monodisperse peak at an elution volume corresponding to their size (~12 mL for MSP1D1
nanodiscs on a Superdex 200 10/300 GL column).

o Collect the fractions corresponding to the nanodisc peak.

e Dynamic Light Scattering (DLS):
o Measure the hydrodynamic radius (Rh) and polydispersity of the purified nanodisc sample.

o A monodisperse sample of MSP1D1 nanodiscs should have an Rh of approximately 5.5
nm and a low polydispersity index (<0.3).

Mandatory Visualization

Click to download full resolution via product page

Caption: Workflow for 18:1 PE MCC nanodisc assembly and protein conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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